molecular formula C9H16F3NO3 B13901668 3-(Isopropoxymethyl)azetidine 2,2,2-trifluoroacetic acid

3-(Isopropoxymethyl)azetidine 2,2,2-trifluoroacetic acid

Cat. No.: B13901668
M. Wt: 243.22 g/mol
InChI Key: ORHVFYHGNXJWQI-UHFFFAOYSA-N
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Description

3-(Isopropoxymethyl)azetidine 2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropoxymethyl)azetidine 2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with trifluoroacetic acid. . This reaction is efficient for synthesizing functionalized azetidines, although it has some limitations due to the inherent challenges associated with this approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropoxymethyl)azetidine 2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

3-(Isopropoxymethyl)azetidine 2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Isopropoxymethyl)azetidine 2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, while the azetidine ring can interact with specific biological targets. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isopropoxymethyl)azetidine 2,2,2-trifluoroacetic acid is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity and biological activity. The trifluoroacetic acid moiety also imparts distinct properties, such as increased acidity and stability.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H16F3NO3

Molecular Weight

243.22 g/mol

IUPAC Name

3-(propan-2-yloxymethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H15NO.C2HF3O2/c1-6(2)9-5-7-3-8-4-7;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)

InChI Key

ORHVFYHGNXJWQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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